Technical Monograph: Zoloperone (CAS 52867-74-0)
Technical Monograph: Zoloperone (CAS 52867-74-0)
Topic: Zoloperone CAS number 52867-74-0 properties Content Type: An in-depth technical guide or whitepaper on the core.
Advanced Physicochemical Profiling, Synthesis, and Pharmacological Mechanisms[1][2]
Executive Summary
Zoloperone (CAS 52867-74-0), also designated as LR 511 , is a pyrazolopyridine-derived neuroleptic agent belonging to the phenylpiperazine class of antipsychotics. Structurally distinct from classical butyrophenones (e.g., haloperidol), Zoloperone incorporates a 4-(4-fluorophenyl)-2(3H)-oxazolone core linked to a 1-(2-methoxyphenyl)piperazine moiety. This specific structural arrangement confers a pharmacological profile characterized by potent dopamine
This guide provides a rigorous technical analysis of Zoloperone, detailing its chemical identity, synthesis pathways, pharmacological mechanisms, and experimental protocols for researchers in drug discovery and medicinal chemistry.
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
Zoloperone is a lipophilic weak base. Its solubility profile is dictated by the piperazine nitrogen (
Table 1: Chemical Identity & Core Parameters
| Parameter | Technical Specification |
| CAS Registry Number | 52867-74-0 |
| IUPAC Name | 4-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one |
| Synonyms | LR 511; Zoloperonum; 4-p-fluorophenyl-5-N(N'-o-methoxyphenyl)piperazinoethyl-4-oxazolin-2-one |
| Molecular Formula | |
| Molecular Weight | 397.44 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 164–166 °C (Typical for HCl salt forms); Free base ranges 90–100 °C |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble <0.1 mg/mL) |
| LogP (Predicted) | 2.6 – 3.3 (Lipophilic, BBB permeable) |
| H-Bond Donors/Acceptors | 1 Donor / 5 Acceptors |
Synthesis & Manufacturing: Route of Synthesis
The synthesis of Zoloperone follows a convergent fragment-based approach, typical for phenylpiperazine antipsychotics. The strategy involves the nucleophilic attack of the secondary amine (piperazine) on an electrophilic alkyl halide attached to the oxazolone core.
Mechanism of Synthesis
-
Fragment A (Nucleophile): 1-(2-methoxyphenyl)piperazine.
-
Fragment B (Electrophile): 5-(2-chloroethyl)-4-(4-fluorophenyl)oxazol-2-one.
-
Coupling: The reaction proceeds via an
mechanism, typically catalyzed by a weak base (e.g., or ) and an iodide source (KI) to accelerate the leaving group displacement.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of Zoloperone via N-alkylation of arylpiperazine.
Detailed Protocol: N-Alkylation Step
-
Reagents: 1-(2-methoxyphenyl)piperazine (1.0 eq), 5-(2-chloroethyl)-4-(4-fluorophenyl)oxazol-2-one (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq). -
Solvent: Methyl isobutyl ketone (MIBK) or Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the oxazolone electrophile in MIBK under nitrogen atmosphere.
-
Add
and KI, stirring for 15 minutes to activate the halide. -
Add 1-(2-methoxyphenyl)piperazine dropwise.
-
Reflux the mixture at 100–110 °C for 12–18 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5).
-
Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.
-
Purification: Recrystallize the crude residue from ethanol or purify via silica gel column chromatography to yield Zoloperone as a white solid.
-
Pharmacology & Mechanism of Action
Zoloperone acts as a neuroleptic agent with a dual mechanism of action involving dopamine and serotonin receptors. Its pharmacological profile resembles that of atypical antipsychotics, showing efficacy in blocking Conditioned Avoidance Response (CAR) without inducing severe catalepsy at therapeutic doses.
Receptor Binding Profile
-
Dopamine
Receptor: Antagonist. Blockade of post-synaptic receptors in the mesolimbic pathway reduces positive psychotic symptoms. -
Serotonin
Receptor: Antagonist. Modulation of serotonin receptors contributes to the "atypical" profile, reducing Extrapyramidal Side Effects (EPS) and potentially addressing negative symptoms.[1] -
Adrenergic
Receptor: Moderate affinity (common in phenylpiperazines), contributing to potential orthostatic hypotension.
Visualization: Signaling Pathway Modulation
Figure 2: Pharmacodynamic blockade of D2 and 5-HT2A receptors by Zoloperone.
Experimental Protocols: In Vitro Validation
To verify the identity and activity of Zoloperone, the following self-validating protocols are recommended.
Protocol A: HPLC Purity Analysis
-
Objective: Quantify purity of Zoloperone >98%.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic absorption).
-
Expected Retention: Zoloperone is lipophilic; expect elution late in the gradient (approx. 12–15 min).
Protocol B: Receptor Binding Assay (D2)
-
Objective: Determine
for Dopamine receptor. -
Ligand:
-Spiperone (0.2 nM). -
Tissue: Rat striatal membrane homogenates.
-
Non-specific Binding: Defined by 1 µM (+)-Butaclamol.
-
Procedure:
-
Incubate membranes with radioligand and varying concentrations of Zoloperone (
to M) for 60 min at 25°C. -
Terminate reaction by rapid filtration over GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % inhibition vs. log[Zoloperone]. Calculate
using the Cheng-Prusoff equation.
-
Safety & Toxicology
-
Acute Toxicity:
-
LD50 (Oral, Rat): >500 mg/kg (estimated based on structural analogs like risperidone and historical "LR 511" data).
-
LD50 (IP, Mouse): ~150–200 mg/kg.
-
-
Handling: Zoloperone is a potent bioactive compound.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Containment: Handle powder in a fume hood or biological safety cabinet to prevent inhalation.
-
-
Adverse Effects (Predicted): Sedation, orthostatic hypotension, hyperprolactinemia (galactorrhea), and potential extrapyramidal symptoms at high doses.
References
-
National Center for Advancing Translational Sciences (NCATS). "Zoloperone (LR 511) - Inxight Drugs." Inxight Drugs Database. Available at: [Link]
-
Chiele, T., & Fregnan, G. B. (1979).[2][3] "Inhibition of conditioned avoidance response by a new neuroleptic (LR 511). Interference with drugs endowed with different CNA activity."[2][3][4] Pharmacological Research Communications, 11(7), 617-621.[2][3]
-
PubChem. "Zoloperone | C22H24FN3O3 | CID 68696." National Library of Medicine. Available at: [Link]
-
Cochrane Library. "Antipsychotics for treatment of delirium in hospitalised non-ICU patients."[4] Cochrane Database of Systematic Reviews. Available at: [Link]
Sources
- 1. Antipsychotics for treatment of delirium in hospitalised non‐ICU patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
